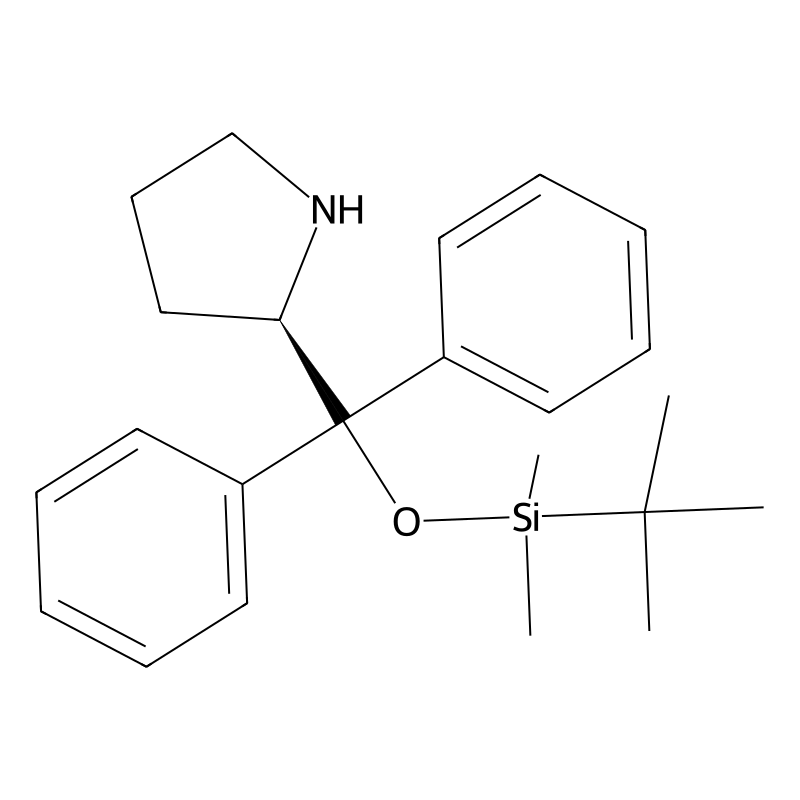

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Asymmetric Catalysis:

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a valuable chiral ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This molecule's ability to differentiate between enantiomers (mirror-image molecules) allows it to control the stereochemical outcome of various reactions []. It is particularly useful in aldol reactions, Mannich reactions, and Diels-Alder reactions, where it influences the formation of one enantiomer over the other [, ].

Organocatalysis:

This compound also serves as an organocatalyst, meaning it participates in a reaction without being consumed itself. Its unique structure allows it to activate various substrates and promote their transformation through various mechanisms, including Brønsted acid-base catalysis and hydrogen bonding []. This application finds use in diverse reactions like C-C bond formation, cycloadditions, and rearrangements, offering an environmentally friendly alternative to traditional metal-based catalysts [].

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral compound with the molecular formula C23H33NOSi and a molecular weight of approximately 367.6 g/mol. It is recognized as a derivative of diphenylprolinol, which is a proline analog known for its utility in asymmetric synthesis. The tert-butyldimethylsilyl ether functional group serves primarily as a protecting group for alcohols in organic synthesis, providing stability and facilitating various

R-Diphenylprolinol TBS itself doesn't exhibit significant activity. Its importance lies in its ability to be transformed into chiral Brønsted acid catalysts. These catalysts function by activating substrates through a combination of hydrogen bonding and steric interactions with their chiral framework. This activation lowers the energy barrier for specific reaction pathways, leading to the formation of products with high enantioselectivity [].

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under mild acidic or fluoride conditions, regenerating the free alcohol.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack electrophilic centers within the molecule.

- Asymmetric Synthesis: As a chiral auxiliary, (R)-Diphenylprolinol tert-butyldimethylsilyl ether can facilitate asymmetric transformations, enhancing enantioselectivity in various synthetic pathways .

The synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether typically involves:

- Preparation of Diphenylprolinol: This is often achieved through the reaction of proline with appropriate aromatic aldehydes.

- Silylation Reaction: The diphenylprolinol is then treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole or triethylamine) to form the silyl ether. This step is crucial for protecting the hydroxyl group during subsequent reactions .

(R)-Diphenylprolinol tert-butyldimethylsilyl ether finds applications primarily in organic synthesis:

- Protecting Group: It is widely used as a protecting group for alcohols during multi-step syntheses.

- Asymmetric Synthesis: It plays a significant role in synthesizing complex molecules with high enantiomeric purity, particularly in pharmaceuticals and agrochemicals.

- Catalyst Development: Its derivatives are explored for developing new catalysts that enhance reaction efficiency and selectivity.

Interaction studies involving (R)-Diphenylprolinol tert-butyldimethylsilyl ether mainly focus on its role as a chiral auxiliary and protecting group. Research indicates that it can influence reaction pathways and product distributions in asymmetric synthesis. Additionally, studies on its interactions with other reagents during synthesis provide insights into optimizing reaction conditions for improved yields and selectivity .

Several compounds exhibit structural and functional similarities to (R)-Diphenylprolinol tert-butyldimethylsilyl ether. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-Diphenylprolinol tert-butyldimethylsilyl ether | Chiral Proline Derivative | Opposite chirality; used for different enantiomeric syntheses |

| (R)-Diphenylprolinol | Chiral Proline Analog | Lacks silyl protection; used directly in reactions |

| (R)-α-Methylbenzylamine | Amine | Used as an alternative chiral auxiliary; different reactivity |

| Tert-butyldimethylsilyl chloride | Silyl Chloride | Common reagent for introducing silyl groups; not chiral |

These compounds highlight the uniqueness of (R)-Diphenylprolinol tert-butyldimethylsilyl ether in its protective capabilities and its specific applications in asymmetric synthesis .

The compound emerged from efforts to enhance the catalytic efficiency of diarylprolinol derivatives. Initial reports in 2005 demonstrated that silylation of diphenylprolinol’s hydroxyl group dramatically improved solubility and reactivity in nonpolar solvents. By 2007, its utility was validated in asymmetric Michael additions, achieving >99% enantiomeric excess (ee) in nitroalkene reactions. The tert-butyldimethylsilyl (TBS) variant became prominent due to superior steric shielding compared to trimethylsilyl analogs, enabling precise stereocontrol.

Structural Characteristics and Nomenclature

The molecule (C23H33NOSi) features:

- A pyrrolidine core with (R)-configuration at C2

- Two phenyl groups at C2 and C5 positions

- A TBS-protected hydroxyl group at C2

IUPAC Name:

(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy(diphenyl)methyl]pyrrolidine.

The TBS group induces a 30% increase in molecular volume versus the parent compound, critically influencing transition-state geometries.

Comparison with Parent Compound Diphenylprolinol

| Property | Diphenylprolinol | TBS-Diphenylprolinol Ether |

|---|---|---|

| Solubility (Hexane) | <1 mg/mL | 50 mg/mL |

| Thermal Stability (°C) | Decomp. at 120 | Stable to 180 |

| Enamine Formation Rate | Hours | Minutes |

| Typical Catalyst Loading | 20–30 mol% | 5–10 mol% |

The silyl ether prevents deleterious hemiaminal formation with aldehydes, enabling broader substrate scope.

Position Within Chiral Organocatalyst Classification

This compound belongs to the secondary amine subclass of enantioselective organocatalysts. Key classification features:

- Activation Mode: Enamine/Iminium ion bifunctionality

- Steric Environment: Bulky aryl/silyl groups enforce facial selectivity

- Electronic Profile: Electron-rich pyrrolidine enhances nucleophilicity

It occupies a niche between proline-derived catalysts (lower activity) and Cinchona alkaloids (broader but less selective).

Chemical structure and stereochemical configuration

(R)-Diphenylprolinol tert-butyldimethylsilyl ether represents a chiral organocatalyst with the molecular formula C₂₃H₃₃NOSi and a molecular weight of 367.60 g/mol [1] [3]. The compound is systematically named as (2R)-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]pyrrolidine and carries the Chemical Abstracts Service registry number 1236033-34-3 [1] [3].

The molecular structure comprises a pyrrolidine ring system bearing a diphenylmethanol moiety at the 2-position, which is protected by a tert-butyldimethylsilyl group [1] [27]. The stereochemical configuration is defined by the (R)-configuration at the pyrrolidine C-2 carbon center, establishing the absolute stereochemistry of the molecule [1] [27]. The diphenylmethanol substituent adopts a specific spatial arrangement that creates a sterically demanding environment around the pyrrolidine nitrogen atom [13].

The structural framework exhibits characteristic features of diarylprolinol silyl ethers, where the bulky diphenylsiloxymethyl group provides significant steric hindrance [13]. This structural arrangement is crucial for the compound's function as an organocatalyst, as the large substituent effectively blocks one face of nucleophilic and electrophilic π-systems [13]. The tert-butyldimethylsilyl protecting group serves to enhance the stability of the hydroxyl functionality while maintaining the desired stereochemical properties [27].

Physical and spectroscopic properties

The physical properties of (R)-Diphenylprolinol tert-butyldimethylsilyl ether have been characterized through various analytical techniques. The compound exists as a crystalline solid at room temperature with specific optical activity [27]. The optical rotation has been measured as [α]²²/D +52±5°, c = 1 in chloroform, confirming the (R)-configuration [7] [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₃NOSi | [1] [3] |

| Molecular Weight | 367.60 g/mol | [1] [3] |

| Physical State | Crystalline solid | [27] |

| Optical Activity | [α]²²/D +52±5° (c=1, CHCl₃) | [7] |

| Enantiomeric Excess | ≥98.0% | [27] |

| Refractive Index | n²⁰/D 1.5509 | [7] |

| Density | 1.0459 g/mL at 25°C | [7] |

The spectroscopic characterization reveals distinctive features in nuclear magnetic resonance spectroscopy [16] [17]. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals for the tert-butyldimethylsilyl group, diphenyl substituents, and pyrrolidine ring protons [16]. The ¹³C nuclear magnetic resonance spectrum displays signals corresponding to the aromatic carbons of the phenyl rings, the pyrrolidine ring carbons, and the silicon-bearing carbon atoms [16].

The infrared spectroscopy profile shows characteristic absorption bands associated with the aromatic carbon-hydrogen stretching vibrations, aliphatic carbon-hydrogen stretching, and silicon-oxygen stretching frequencies [34]. The ultraviolet-visible absorption spectrum exhibits a maximum absorption wavelength at 193 nm, which is attributed to the aromatic chromophores present in the diphenyl substituents [35].

Crystallographic data and molecular conformation

Crystallographic studies of related diphenylprolinol silyl ether derivatives provide insight into the three-dimensional molecular arrangement [14] [24]. The crystal structure analysis reveals important conformational features that influence the compound's catalytic properties [14]. The molecular conformation adopts a specific spatial arrangement where the diphenyl groups are positioned to create an asymmetric environment around the pyrrolidine nitrogen [14].

The crystallographic data indicates that the pyrrolidine ring maintains a typical envelope conformation, with the nitrogen atom exhibiting pyramidalization [17]. The degree of pyramidalization follows established patterns for similar organonitrogen compounds [17]. The diphenyl substituents show specific orientational preferences, with dihedral angles between the phenyl planes and the pyrrolidine ring system that optimize steric interactions [14].

The tert-butyldimethylsilyl group adopts a conformation that minimizes steric clashes while maintaining the protective function of the hydroxyl group [25]. The silicon-oxygen bond length and silicon-oxygen-carbon bond angles fall within expected ranges for silyl ether functionality [14]. The overall molecular geometry creates distinct facial selectivity around reactive centers, which is fundamental to the compound's organocatalytic activity [21].

Computational studies using density functional theory methods have provided additional insight into the preferred conformational states [17] [21]. These calculations reveal that the most stable conformations correspond to arrangements where steric repulsion is minimized while maintaining optimal orbital overlap for catalytic interactions [17].

The most widely employed synthetic route begins with (R)-diphenylprolinol as the key starting material, which is typically prepared through a well-established two-step sequence from tert-butoxycarbonyl protected proline methyl ester [3] [4]. The initial step involves treatment with phenylmagnesium bromide in tetrahydrofuran at ambient temperature for 90 minutes, followed by controlled addition of saturated aqueous ammonium chloride solution at 0-5°C. The resulting crude product undergoes deprotection using sodium hydroxide in refluxing ethanol for one hour, yielding (R)-diphenylprolinol in excellent yields [3] [4].

The preparation of (R)-diphenylprolinol requires precise control of reaction conditions to maintain the stereochemical integrity of the pyrrolidine ring. The Grignard addition reaction proceeds with high diastereoselectivity when conducted under anhydrous conditions with careful temperature management [3]. The subsequent saponification step requires alkaline conditions that can potentially lead to epimerization if reaction times are extended beyond optimal parameters [4].

Industrial production methods for the precursor have been developed to address scalability challenges inherent in organometallic chemistry [5]. The process typically employs automated reactors with enhanced efficiency and continuous flow systems to optimize yield and purity [6]. Large-scale silylation processes often utilize specialized equipment designed to handle the moisture-sensitive nature of Grignard reagents while maintaining the stringent quality requirements for pharmaceutical applications [6].

Recent developments in the field have focused on improving the stereoselectivity and overall efficiency of the precursor synthesis. Automated synthesis platforms have demonstrated the ability to produce multi-gram quantities of diphenylprolinol derivatives with yields comparable to those achieved by expert manual synthesis [6]. The execution of three-step synthetic sequences in automation afforded final catalysts in 58-77% yields over uninterrupted operation periods of 34-38 hours [6].

Silylation strategies and optimization

The conversion of (R)-diphenylprolinol to its tert-butyldimethylsilyl ether derivative represents a critical protection step that requires careful optimization of reaction parameters. The most common approach employs tert-butyldimethylsilyl chloride in the presence of imidazole or triethylamine as base in aprotic solvents such as dimethylformamide or dichloromethane [7].

The silylation reaction typically proceeds at room temperature over 6-8 hours, yielding the desired product in 82-90% isolated yields depending on the specific conditions employed . The choice of base significantly influences both reaction rate and selectivity, with imidazole providing superior results due to its nucleophilic activation of the silylating reagent while maintaining mild reaction conditions [7].

Alternative silylation strategies have been developed to address specific synthetic challenges. The use of tert-butyldimethylsilyl trifluoromethanesulfonate with triethylamine in dichloromethane at reduced temperatures (-78°C) provides rapid reaction completion within 3 hours while achieving yields approaching 90% [3] [4]. This methodology proves particularly valuable for temperature-sensitive substrates or when rapid reaction completion is desired.

Optimization studies have revealed that the ratio of silylating reagent to base significantly affects both yield and purity of the final product [8]. Standard conditions typically employ 1.2-1.5 equivalents of base relative to the alcohol substrate, while optimized protocols have demonstrated improved results with slightly reduced base loading (1.1-1.3 equivalents) combined with extended reaction times [8].

The reaction mechanism involves initial formation of a silylimidazolium intermediate followed by nucleophilic attack of the alcohol oxygen atom on the activated silicon center [9]. This mechanistic understanding has enabled the development of more efficient protocols that minimize side reactions such as bis-silylation or premature hydrolysis of the silyl protecting group [9].

Purification techniques and quality assessment

The purification of (R)-diphenylprolinol tert-butyldimethylsilyl ether requires careful selection of methodologies that preserve both chemical integrity and optical purity. Column chromatography using silica gel represents the most widely employed technique, typically utilizing hexane-ethyl acetate gradient systems with ratios ranging from 20:1 to 3:1 depending on the specific impurity profile [10] [11] [12].

The compound exhibits good stability toward standard chromatographic conditions, allowing for effective separation from unreacted starting materials and silylation byproducts [10]. Typical recovery yields range from 85-88% with purities exceeding 98% when appropriate eluent systems are employed [11]. The use of neutral silica gel is recommended to prevent potential decomposition under acidic conditions [10].

Crystallization methods have been developed for applications requiring exceptional purity standards. Recrystallization from ethanol-hexane mixtures at reduced temperatures yields material with purities exceeding 99%, though with somewhat reduced recovery yields of approximately 75% [8]. This approach proves particularly valuable for materials intended for pharmaceutical applications where trace impurities must be minimized.

Advanced purification techniques include automated flash chromatography systems that provide improved reproducibility and reduced processing times compared to traditional column methods [6]. These systems typically achieve purities exceeding 98% with recovery yields of 88% while reducing hands-on time to 1-2 hours compared to 2-4 hours for manual chromatography [6].

Quality assessment protocols for the final product typically include nuclear magnetic resonance spectroscopy to confirm structural integrity, optical rotation measurements to verify stereochemical purity, and high-performance liquid chromatography analysis using chiral stationary phases to determine enantiomeric excess [4] [13]. The compound should exhibit optical rotations of +52±5° (c=1, chloroform) for the (R)-enantiomer and specific retention times on standard chiral HPLC columns [13] [14].

Gas chromatography-mass spectrometry analysis provides additional confirmation of molecular weight and fragmentation patterns characteristic of the silyl ether functional group [12]. The stability of the compound under various storage conditions has been evaluated, with refrigerated storage at 2-8°C recommended to prevent gradual hydrolysis of the silyl protecting group [13] [14].

Scale-up considerations for laboratory and industrial synthesis

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of multiple process parameters including heat and mass transfer, safety considerations, waste management protocols, and economic optimization [15] [16]. Laboratory-scale syntheses typically operate with batch sizes of 1-10 grams using standard glassware and manual operations over 6-12 hour processing cycles [15].

Pilot-scale operations involving 100 gram to 1 kilogram quantities necessitate enhanced attention to heat transfer efficiency and mixing uniformity [8] [16]. The exothermic nature of both the Grignard formation and silylation reactions requires careful temperature control to prevent thermal decomposition or loss of stereochemical integrity [8]. Automated temperature monitoring and cooling systems become essential at this scale to maintain consistent product quality [16].

Industrial-scale production presents additional challenges related to process safety and environmental compliance [5] [16]. The handling of large quantities of organometallic reagents requires specialized equipment designed to manage potential fire and explosion hazards while maintaining stringent quality control standards [5]. Waste management protocols must address the disposal of magnesium salts and organic solvents in accordance with environmental regulations [16].

Continuous flow synthesis methodologies have emerged as promising alternatives to traditional batch processing for organocatalyst production [6] [15]. These approaches offer advantages including improved heat transfer, enhanced mixing efficiency, reduced residence times, and simplified scale-up procedures [15]. Flow reactors can potentially operate at kilogram-per-day production rates while maintaining consistent product quality [15].

Economic considerations for large-scale production include raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [16]. Process optimization studies have demonstrated that material costs can be reduced by over two orders of magnitude when transitioning from gram-scale to kilogram-scale production through improved efficiency and reduced waste generation [16].

Quality control protocols for industrial production typically incorporate multiple analytical checkpoints throughout the synthesis pathway [8] [16]. These include in-process monitoring of reaction progression, intermediate purity assessment, and comprehensive final product characterization to ensure compliance with pharmaceutical or industrial specifications [8]. Automated analytical systems enable real-time process monitoring and adjustment to maintain consistent product quality across multiple production batches [6].